molecular formula C18H23BrN4O2 B2624194 N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1421522-75-9

N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2624194
CAS No.: 1421522-75-9
M. Wt: 407.312
InChI Key: ZJAAOAZVGLOVGC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic chemical reagent of high interest in medicinal chemistry and antibacterial research . This compound features a 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant role in the development of new therapeutic agents . The 1,3,4-oxadiazole core is a privileged structure in drug discovery, frequently investigated for its potential to interact with biological targets, particularly in the search for new antibiotics to address the growing concern of antibacterial resistance . The molecular structure integrates a lipophilic 1,3,4-oxadiazole unit and a piperidine ring, which may influence the compound's ability to penetrate bacterial cell membranes . Furthermore, the presence of the 4-bromophenylacetamide group can be a key structural feature for optimizing binding affinity and selectivity in structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or lead structure for designing novel agents against a range of bacterial pathogens, including resistant strains . Its defined structure allows for precise SAR exploration and further chemical modification to enhance potency and physicochemical properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)11-16(24)20-15-5-3-14(19)4-6-15/h3-6,12-13H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAAOAZVGLOVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Derivative Synthesis: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

    Coupling Reactions: The final step involves coupling the oxadiazole-containing piperidine derivative with 4-bromophenyl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing structural diversity:

Reaction Conditions Products Yield Catalyst/Base Source
Bromophenyl + Aryl boronic acidBiaryl derivatives with modified electronic/steric properties75–90%Pd(PPh₃)₄, K₃PO₄, dioxane
Bromophenyl + Heteroaryl boronic acidHybrid structures (e.g., pyridine, thiophene) for enhanced bioactivity68–85%Pd(OAc)₂, Na₂CO₃, DMF

Example : Coupling with phenylboronic acid ( ):

text
Br-C₆H₄-NHCO-... + PhB(OH)₂ → Ph-C₆H₄-NHCO-... + Byproducts

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl group undergoes substitution under specific conditions:

Reagent Conditions Product Yield Mechanism Source
KNH₂/NH₃ (l)−33°C, 12 hAminophenyl derivatives55%SNAr
CuCN/DMF150°C, 24 hCyanophenyl analogs40%Radical pathway

Note : Lower yields for bromine substitution compared to chlorine due to reduced electrophilicity.

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole moiety participates in electrophilic and nucleophilic reactions:

Reaction Reagents Product Application Source
Electrophilic substitution HNO₃/H₂SO₄Nitro-oxadiazole derivativesEnhanced π-π stacking in drug design
Ring-opening H₂O/H⁺ or OH⁻Thiosemicarbazide intermediatesPrecursor for heterocyclic synthesis

Acetamide Hydrolysis and Derivatization

The acetamide linker is hydrolyzable or modifiable via standard acyl reactions:

Reaction Conditions Product Yield Source
Acidic hydrolysis (HCl, H₂O)Reflux, 6 hCarboxylic acid derivative82%
Alkaline hydrolysis (NaOH, EtOH)80°C, 4 hSodium carboxylate78%
Acylation (RCOCl)Pyridine, RTModified acetamides (e.g., propanamide)65–88%

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or acylation to alter pharmacokinetic properties:

Reagent Product Conditions Yield Source
CH₃IN-Methylpiperidine derivativeK₂CO₃, DMF, 60°C90%
Ac₂ON-Acetylpiperidine analogPyridine, RT, 2 h85%

Biological Activity-Driven Reactions

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Antibacterial : Suzuki-coupled biaryl derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) .

  • Anticancer : Nitro-oxadiazole analogs exhibit IC₅₀ values of 3–10 µM against lung carcinoma cells .

Key Synthetic Routes

The compound is synthesized via:

  • Oxadiazole formation : Cyclization of thiosemicarbazide intermediates with POCl₃.

  • Piperidine coupling : Nucleophilic substitution between bromoacetamide and piperidine derivatives.

  • Final functionalization : Suzuki coupling or hydrolysis to introduce target substituents .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its potential antimicrobial properties. Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial activity against a range of pathogens. For instance, compounds similar to N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anticancer Potential

Emerging studies suggest that oxadiazole derivatives can also possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Compounds with similar structures have been tested for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Study 1Identified significant antibacterial activity against MRSA strains (MIC = 0.125 μg/mL) .
Study 2Demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .
Study 3Explored the mechanism of action involving apoptosis induction in treated cells .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and piperidine moiety may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituents:

Compound Name Key Substituents Molecular Formula Notable Properties/Activities Reference
N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14) Quinolinyl, acetylphenyl, thioether linkage C₂₆H₂₀BrN₃O₂S High yield (86%); NH and C=O IR bands
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Bromobenzofuran, fluorophenyl, thioether C₁₉H₁₂BrFN₂O₃S Synthesized via ultrasonic methods
CDD-934506 4-Methoxyphenyl, nitrophenyl, sulfanyl linkage C₁₇H₁₄N₄O₄S Mycobacterium tuberculosis inhibitor
N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) Thiazolyl, pyridinyl, thioether C₁₈H₁₄N₄O₂S₂ Acetylcholinesterase inhibition (72% yield)
PSN375963 Butylcyclohexyl, oxadiazole C₁₅H₂₄N₂O GPCR modulation (structural analog)
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Chlorophenyl, piperazino, bromomethylphenyl C₁₉H₂₁BrClN₃O Piperazine-acetamide hybrid

Key Observations :

  • Oxadiazole Modifications : The isopropyl group in the target compound may improve steric hindrance and metabolic stability compared to thioether-linked analogs (e.g., compounds 14 and 5d) .
  • Heterocyclic Cores: Piperidine (target compound) vs. piperazine () or quinoline (compound 14) rings influence conformational flexibility and solubility .

Physicochemical Properties

  • Lipophilicity : The bromophenyl group increases logP compared to fluorophenyl (5d) or pyridinyl (3a) analogs, impacting membrane permeability .

Biological Activity

N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22BrN3OC_{17}H_{22}BrN_3O and has a molecular weight of approximately 368.28 g/mol. Its structure features a bromophenyl group, a piperidine ring, and an oxadiazole moiety, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Synergistic effects when combined with established antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

The following table summarizes the antimicrobial activity of related compounds:

CompoundMIC (μg/mL)Synergistic Effect
7b0.22Yes
Ciprofloxacin2.00-
Ketoconazole1.00-

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promise in anticancer research:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values indicating low toxicity towards normal cells.

Research indicates that similar oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Modulation : The compound could modulate receptor activity that affects cellular signaling pathways related to growth and apoptosis.

Case Studies

A notable case study involved the evaluation of an oxadiazole derivative similar to this compound against Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard treatments .

Q & A

Q. Yield Optimization Strategies :

  • Use Design of Experiments (DoE) to assess variables (temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design can optimize reaction time and temperature .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Advanced Computational Design

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing down viable synthetic pathways .
  • Machine Learning : Train models on existing oxadiazole and acetamide synthesis data to predict optimal conditions (solvent, catalyst) .
  • Free Energy Profiling : Calculate activation energies to identify rate-limiting steps (e.g., oxadiazole cyclization vs. amidation) .

Case Study :
ICReDD’s approach combines computational screening with experimental validation, reducing development time by 40% for similar heterocycles .

What techniques confirm the molecular conformation and purity of this compound?

Q. Basic Structural Characterization

  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 66.4° between bromophenyl and oxadiazole planes) and hydrogen-bonding networks .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Assign coupling between piperidine and acetamide groups .
  • HPLC-PDA/MS : Confirm >95% purity and detect trace impurities .

Q. Advanced Application :

  • Dynamic NMR : Study conformational flexibility of the piperidine ring in solution .

How can researchers address discrepancies in bioactivity data across studies?

Q. Advanced Data Contradiction Analysis

Purity Validation : Re-analyze batches via elemental analysis or mass spectrometry to rule out degradation products .

Conformational Analysis : Compare crystal structures (e.g., dihedral angles impacting receptor binding) with computational models .

Biological Assay Conditions :

  • Standardize protocols (e.g., cell lines, incubation time).
  • Use molecular docking to assess binding affinity variations due to substituent orientation (e.g., isopropyl vs. bulkier groups) .

Q. Example Workflow :

  • If anti-bacterial activity varies, test compound stability in culture media via LC-MS and correlate with MIC values .

What strategies enhance the compound’s metabolic stability for in vivo studies?

Q. Advanced Pharmacokinetic Optimization

  • Isotope Labeling : Incorporate ¹⁴C or ³H at the acetamide methyl group to track metabolic pathways .
  • Prodrug Design : Mask polar groups (e.g., oxadiazole) with ester linkages to improve bioavailability .
  • CYP450 Inhibition Assays : Screen for enzyme interactions using liver microsomes to predict clearance rates .

Q. Data-Driven Approach :

  • Use QSAR models to correlate logP values (e.g., calculated via ChemDraw) with observed half-life in rodent studies .

How to resolve synthetic challenges in piperidine-oxadiazole coupling?

Q. Advanced Methodological Solutions

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C vs. 3h reflux) .
  • Flow Chemistry : Improve mixing and heat transfer for high-yield amidation .
  • Catalyst Screening : Test Pd/Cu systems for Ullman-type couplings if traditional amidation fails .

Q. Troubleshooting Table :

IssueSolutionReference
Low Amidation YieldUse DMF as solvent, increase EDC stoichiometry (1.5 eq)
Oxadiazole HydrolysisReplace POCl₃ with PCl₅ in anhydrous conditions

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